molecular formula C15H20INO4 B8006784 N-Boc-3-iodo-DL-alanine benzyl ester

N-Boc-3-iodo-DL-alanine benzyl ester

Cat. No.: B8006784
M. Wt: 405.23 g/mol
InChI Key: DDXFSYLOWHQCEK-UHFFFAOYSA-N
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Description

N-Boc-3-iodo-DL-alanine benzyl ester is a synthetic organic compound with the molecular formula C15H20INO4. It is commonly used in organic synthesis, particularly in the field of peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-Boc-3-iodo-DL-alanine benzyl ester typically begins with DL-alanine.

    Protection of Amino Group: The amino group of DL-alanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Iodination: The protected alanine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane.

    Esterification: The carboxyl group is esterified with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

    Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA), and the benzyl ester can be cleaved using hydrogenation or catalytic transfer hydrogenation.

    Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or amines in polar aprotic solvents like dimethylformamide (DMF).

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; palladium on carbon (Pd/C) with hydrogen for benzyl ester cleavage.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azido, thiocyanato, or amino derivatives.

    Deprotected Amino Acids: Free amino acids or peptides after removal of protecting groups.

    Peptide Chains: Longer peptide sequences when used in peptide synthesis.

Scientific Research Applications

Chemistry

    Peptide Synthesis: N-Boc-3-iodo-DL-alanine benzyl ester is widely used as a building block in the synthesis of peptides and peptidomimetics.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biology

    Protein Engineering: Used in the synthesis of modified peptides and proteins for studying structure-function relationships.

    Enzyme Inhibition Studies: Helps in the design of enzyme inhibitors by incorporating into peptide sequences.

Medicine

    Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.

    Diagnostic Agents: Incorporated into peptides used in diagnostic imaging and assays.

Industry

    Pharmaceutical Manufacturing: Employed in the large-scale synthesis of peptide drugs.

    Biotechnology: Used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of N-Boc-3-iodo-DL-alanine benzyl ester primarily involves its role as a synthetic intermediate. It participates in various chemical reactions due to the presence of reactive functional groups:

    Iodine Atom: Acts as a leaving group in substitution reactions.

    Boc Group: Provides protection to the amino group during synthesis, preventing unwanted side reactions.

    Benzyl Ester: Protects the carboxyl group and can be selectively removed under mild conditions.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3-chloro-DL-alanine benzyl ester: Similar structure but with a chlorine atom instead of iodine.

    N-Boc-3-bromo-DL-alanine benzyl ester: Contains a bromine atom instead of iodine.

    N-Boc-3-fluoro-DL-alanine benzyl ester: Features a fluorine atom in place of iodine.

Uniqueness

    Reactivity: The iodine atom in N-Boc-3-iodo-DL-alanine benzyl ester is more reactive in substitution reactions compared to chlorine, bromine, or fluorine, making it a valuable intermediate in organic synthesis.

    Versatility: The combination of Boc and benzyl ester protecting groups provides flexibility in multi-step synthetic routes, allowing for selective deprotection and functionalization.

This compound is a crucial compound in the field of organic and peptide chemistry, offering unique reactivity and versatility for various scientific and industrial applications.

Properties

IUPAC Name

benzyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXFSYLOWHQCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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